MAO-B Inactivation Efficiency: 2.7-Fold Improvement Over 2-PCPA
The naphthalen-1-yl analog (compound 8) demonstrates a 2.7-fold higher inactivation efficiency (kinact/KI) for human MAO-B compared to the reference compound trans-2-phenylcyclopropylamine (2-PCPA) [1]. The improvement is driven primarily by a near-doubling of the inactivation rate constant (kinact) and a modest reduction in the apparent inhibition constant (KI), indicating both faster covalent adduct formation and tighter initial reversible binding [1].
| Evidence Dimension | MAO-B irreversible inactivation efficiency (kinact/KI) |
|---|---|
| Target Compound Data | kinact = 0.047 ± 0.001 s⁻¹; KI = 9.8 ± 0.6 µM; kinact/KI = 4,837 M⁻¹s⁻¹ |
| Comparator Or Baseline | 2-PCPA: kinact = 0.024 ± 0.002 s⁻¹; KI = 13.6 ± 3.0 µM; kinact/KI = 1,779 M⁻¹s⁻¹ |
| Quantified Difference | 2.7-fold increase in kinact/KI (4,837 vs. 1,779 M⁻¹s⁻¹); KI reduced by 28% (9.8 vs. 13.6 µM); kinact increased by 96% (0.047 vs. 0.024 s⁻¹) |
| Conditions | Recombinant human MAO-B; inhibitor incubated with enzyme; residual activity measured by spectrophotometric assay; data from Gooden et al. (2008) Table 3 |
Why This Matters
Higher kinact/KI translates to more efficient enzyme inactivation at lower compound concentrations, reducing the required dose in cellular or in vivo MAO-B inhibition studies.
- [1] Gooden DM, Schmidt DM, Pollock JA, Kabadi AM, McCafferty DG. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorg Med Chem Lett. 2008;18(10):3047-3051. Table 3. View Source
